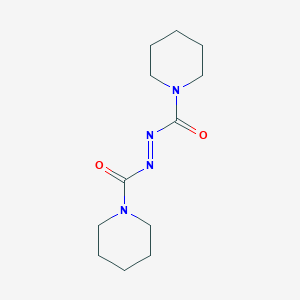

1,1'-(Azodicarbonyl)-dipiperidine

Description

Properties

IUPAC Name |

(NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJBFFCUFALWQL-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/N=N/C(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10465-81-3 | |

| Record name | Diazenedicarboxylic acid bis(N,N-piperidide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10465-81-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Azodicarbonyl)dipiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a valuable reagent in organic synthesis, most notably for its application in the Mitsunobu reaction. This guide provides an in-depth overview of the synthesis of ADDP, including detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and its application in the Mitsunobu reaction. The information presented is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge for the preparation and effective utilization of this important chemical compound.

Introduction

1,1'-(Azodicarbonyl)dipiperidine, commonly known as ADDP, is a yellow crystalline solid that has gained prominence as a superior alternative to diethyl azodicarboxylate (DEAD) in the Mitsunobu reaction, particularly for substrates with higher pKa values.[1] Its enhanced reactivity and the ease of separation of its hydrazine (B178648) byproduct have made it a reagent of choice in numerous synthetic applications, including the formation of esters, ethers, and carbon-nitrogen bonds with stereochemical inversion.[1] This technical guide focuses on the synthesis of ADDP itself, providing a detailed protocol for its preparation.

Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

The synthesis of ADDP is a two-step process that begins with the preparation of the precursor, 1,1'-hydrazodicarbonyldipiperidine, followed by its oxidation to the final product.

Step 1: Synthesis of 1,1'-Hydrazodicarbonyldipiperidine

The initial step involves the reaction of a suitable carbonylating agent with hydrazine to form the hydrazodicarbonyl intermediate.

Experimental Protocol:

-

Materials: Piperidine (B6355638), Phosgene (B1210022) (or a phosgene equivalent such as triphosgene), Hydrazine hydrate (B1144303), Inert solvent (e.g., Toluene, Dichloromethane), Base (e.g., Triethylamine, Sodium hydroxide).

-

Procedure:

-

To a solution of piperidine in an inert solvent, a carbonylating agent is added dropwise at a controlled temperature (typically 0 °C) in the presence of a base to form the corresponding carbamoyl (B1232498) chloride.

-

After the formation of the carbamoyl chloride is complete, hydrazine hydrate is added to the reaction mixture.

-

The reaction is stirred at room temperature until the formation of 1,1'-hydrazodicarbonyldipiperidine is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

The reaction mixture is then worked up by washing with water and brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,1'-hydrazodicarbonyldipiperidine as a white solid.

-

Step 2: Oxidation of 1,1'-Hydrazodicarbonyldipiperidine to 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

The second and final step is the oxidation of the hydrazodicarbonyl intermediate to the azo compound, ADDP.

Experimental Protocol:

-

Materials: 1,1'-Hydrazodicarbonyldipiperidine, Oxidizing agent (e.g., N-bromosuccinimide (NBS), bromine, or potassium permanganate), Solvent (e.g., Dichloromethane, Acetic acid).

-

Procedure:

-

1,1'-Hydrazodicarbonyldipiperidine is dissolved in a suitable solvent.

-

The solution is cooled to a low temperature (e.g., 0 °C).

-

The oxidizing agent is added portion-wise to the stirred solution, maintaining the low temperature. The reaction progress can be monitored by the disappearance of the starting material and the appearance of the characteristic yellow color of ADDP.

-

Upon completion of the reaction, the mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench any excess oxidizing agent, followed by washing with water and brine.

-

The organic layer is dried over a drying agent and the solvent is evaporated to yield the crude ADDP.

-

The product is purified by recrystallization, typically from a solvent like ethanol, to afford pure 1,1'-(Azodicarbonyl)dipiperidine as a yellow crystalline solid.

-

Quantitative Data

The following tables summarize typical quantitative data associated with the synthesis of ADDP. Please note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 1,1'-Hydrazodicarbonyldipiperidine

| Parameter | Value |

| Reactants | |

| Piperidine | 2.0 equivalents |

| Carbonylating Agent | 1.0 equivalent |

| Hydrazine Hydrate | 0.5 equivalents |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours |

| Product | |

| Yield | 75-85% |

| Appearance | White crystalline solid |

| Melting Point | 188-190 °C |

Table 2: Oxidation to 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

| Parameter | Value |

| Reactants | |

| 1,1'-Hydrazodicarbonyl-dipiperidine | 1.0 equivalent |

| N-Bromosuccinimide (NBS) | 1.1 equivalents |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0 °C |

| Reaction Time | 1-2 hours |

| Product | |

| Yield | 80-90% |

| Appearance | Yellow crystalline powder |

| Melting Point | 133-136 °C |

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of 1,1'-(Azodicarbonyl)dipiperidine.

Caption: Synthetic pathway for 1,1'-(Azodicarbonyl)dipiperidine (ADDP).

Mitsunobu Reaction Mechanism

This diagram outlines the general mechanism of the Mitsunobu reaction, highlighting the role of ADDP.

Caption: Generalized mechanism of the Mitsunobu reaction using ADDP.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). The detailed experimental protocols and tabulated quantitative data offer a practical resource for the preparation of this important reagent. The provided visualizations of the synthetic workflow and its application in the Mitsunobu reaction serve to enhance the understanding of the chemical processes involved. The reliable synthesis of ADDP is crucial for its application in various fields, particularly in the development of novel pharmaceuticals and complex organic molecules.

References

The ADDP Advantage: A Deep Dive into the Mechanism of Action in the Mitsunobu Reaction

For researchers, scientists, and drug development professionals, the Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functionalities. While the classic combination of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) is widely used, its limitations with weakly acidic nucleophiles have paved the way for alternative reagents. This technical guide provides an in-depth exploration of the mechanism of action of a powerful alternative, 1,1'-(Azodicarbonyl)dipiperidine (ADDP), highlighting its advantages and providing practical experimental insights.

The primary advantage of ADDP over traditional azodicarboxylates like DEAD lies in its ability to facilitate the Mitsunobu reaction with pronucleophiles of significantly lower acidity.[1][2][3] This broader substrate scope is crucial in complex molecule synthesis, where sensitive functional groups and specific pKa values are common.

The Core Mechanism: Enhancing Basicity

The generally accepted mechanism of the Mitsunobu reaction involves the initial formation of a betaine (B1666868) intermediate from the reaction of the phosphine (B1218219) and the azodicarboxylate. This betaine then deprotonates the acidic pronucleophile. In the case of ADDP, the replacement of the alkoxy groups in DEAD with piperidine (B6355638) moieties results in a more electron-donating environment. This structural modification enhances the basicity of the resulting betaine intermediate.[1] Consequently, the ADDP-derived betaine is a stronger base, capable of deprotonating alcohols and other pronucleophiles with pKa values up to and even exceeding 13, a range where the DEAD-TPP system often fails or provides significantly lower yields.[1]

The reaction proceeds through the following key steps, as illustrated in the signaling pathway diagram below:

-

Betaine Formation: The phosphine, typically triphenylphosphine (PPh₃) or a more nucleophilic trialkylphosphine like tributylphosphine (B147548) (PBu₃), attacks the electrophilic nitrogen of ADDP to form a zwitterionic betaine intermediate.

-

Proton Transfer: The strongly basic betaine deprotonates the alcohol (ROH) to form an alkoxide and the protonated betaine. Simultaneously, the pronucleophile (Nu-H) is deprotonated.

-

Oxyphosphonium Salt Formation: The resulting alkoxide attacks the positively charged phosphorus atom, displacing the hydrazide byproduct to form a key intermediate, the oxyphosphonium salt.

-

SN2 Attack: The nucleophile (Nu⁻) then attacks the carbon atom bearing the oxygen of the original alcohol in an Sₙ2 fashion. This results in the desired product with inversion of stereochemistry at the carbinol center, along with the formation of triphenylphosphine oxide.

Quantitative Data Summary

The efficacy of ADDP, particularly in comparison to DEAD, is evident from the yields obtained with various substrates. The following tables summarize representative data from the literature, showcasing the successful application of ADDP in challenging Mitsunobu couplings.

Table 1: Mitsunobu Reaction of Pyridinols with Various Alcohols using ADDP and Polymer-Supported PPh₃ (PS-PPh₃) [1]

| Entry | Pyridinol | Alcohol | Product | Yield (%) |

| 1 | 2-Hydroxypyridine | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 2-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)pyridine | 95 |

| 2 | 2-Hydroxypyridine | 3-Phenylpropan-1-ol | 2-(3-Phenylpropoxy)pyridine | 98 |

| 3 | 2-Hydroxypyridine | 2-Phenylethanol | 2-(2-Phenylethoxy)pyridine | 96 |

| 4 | 3-Hydroxy-6-methylpyridine | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 2-methyl-5-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)pyridine | 92 |

| 5 | 2-Chloro-3-hydroxypyridine | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 2-chloro-3-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)pyridine | 94 |

Reactions were run using 0.5 mmol pyridinol, 0.55 mmol alcohol, 0.75 mmol PS-PPh₃, and 0.75 mmol ADDP in 5.5 mL tetrahydrofuran.[1]

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are representative experimental protocols for Mitsunobu reactions employing ADDP.

Protocol 1: General Procedure for the Mitsunobu Reaction of Pyridinols with Alcohols using ADDP and PS-PPh₃[1]

This protocol is adapted from a study on the synthesis of pyridine (B92270) ether PPAR agonists.[1]

Materials:

-

Pyridinol (0.5 mmol, 1.0 equiv)

-

Alcohol (0.55 mmol, 1.1 equiv)

-

Polymer-supported triphenylphosphine (PS-PPh₃) (0.75 mmol, 1.5 equiv)

-

1,1'-(Azodicarbonyl)dipiperidine (ADDP) (0.75 mmol, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) (5.5 mL)

Procedure:

-

To a dry reaction vessel, add the pyridinol, alcohol, and PS-PPh₃.

-

Add anhydrous THF to the mixture.

-

Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add ADDP to the mixture in one portion.

-

Continue stirring the reaction mixture at room temperature for 16-24 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove the polymer-supported phosphine oxide byproduct.

-

Wash the resin with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ether.

Protocol 2: Mitsunobu Reaction with ADDP and Tributylphosphine (TBP)

This protocol is a generalized procedure based on literature precedents that utilize the more nucleophilic tributylphosphine.

Materials:

-

Alcohol (1.0 equiv)

-

Pronucleophile (e.g., carboxylic acid, phenol) (1.1-1.5 equiv)

-

Tributylphosphine (TBP) (1.5 equiv)

-

1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 equiv)

-

Anhydrous solvent (e.g., THF, Toluene, or Dichloromethane)

Procedure:

-

Dissolve the alcohol and the pronucleophile in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add tributylphosphine to the solution and stir for a few minutes.

-

Slowly add a solution of ADDP in the same anhydrous solvent to the reaction mixture. A color change from the yellow of ADDP to a colorless solution is often observed.

-

Allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC or LC-MS is recommended).

-

After completion, the reaction mixture can be concentrated and purified. Purification typically involves removing the tributylphosphine oxide and the hydrazide byproduct. This can sometimes be achieved by precipitation or more commonly by column chromatography.

Logical Relationships in Reagent Selection

The choice of phosphine and azodicarboxylate is not arbitrary and is often dictated by the nature of the substrates.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Azodicarboxylic Acid Dipiperidide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azodicarboxylic acid dipiperidide, commonly known as ADDP, is a versatile reagent in organic synthesis. Its chemical formula is C₁₂H₂₀N₄O₂ and it has a molecular weight of 252.31 g/mol . This document provides an in-depth overview of its physicochemical properties, experimental protocols for its characterization, and its primary application in the Mitsunobu reaction. ADDP is recognized as an azo-type reagent that is particularly effective in Mitsunobu reactions involving substrates that are less acidic.

Physicochemical Properties

The key physicochemical properties of Azodicarboxylic acid dipiperidide are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 134-136 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 366.4 ± 25.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Flash Point | 175.4 °C | --INVALID-LINK-- |

| Vapor Pressure | 1.47E-05 mmHg at 25°C | --INVALID-LINK-- |

| Refractive Index | 1.622 | --INVALID-LINK-- |

Table 2: Identification and Chemical Formula

| Identifier | Value | Reference(s) |

| CAS Number | 10465-81-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₂₀N₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 252.31 g/mol | --INVALID-LINK-- |

| Synonyms | 1,1'-(Azodicarbonyl)dipiperidine, ADD, ADDP, Azodicarboxylic dipiperidide | --INVALID-LINK-- |

| InChI Key | OQJBFFCUFALWQL-BUHFOSPRSA-N | --INVALID-LINK-- |

| SMILES | O=C(/N=N/C(=O)N1CCCCC1)N2CCCCC2 | --INVALID-LINK-- |

Table 3: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | --INVALID-LINK-- |

| Chloroform | Soluble (in 2.5% solution) | --INVALID-LINK-- |

| Ethanol | Soluble | --INVALID-LINK-- |

| Ether | Soluble | --INVALID-LINK-- |

| Tetrahydrofuran (THF) | Soluble | --INVALID-LINK-- |

| Dimethylformamide (DMF) | 10 mg/ml | --INVALID-LINK-- |

| Methanol | Slightly soluble | --INVALID-LINK-- |

| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Azodicarboxylic acid dipiperidide are provided below.

Synthesis of Azodicarboxylic Acid Dipiperidide

Reaction: 2 C₅H₁₁N + C₂H₅O₂CN=NCO₂C₂H₅ → C₁₂H₂₀N₄O₂ + 2 C₂H₅OH

Materials:

-

Diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate derivative

-

Anhydrous solvent (e.g., Tetrahydrofuran, Diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve piperidine (2.2 equivalents) in an anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (1 equivalent) in the same anhydrous solvent to the piperidine solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the yellow crystalline product.

Determination of Melting Point

The melting point of an organic solid is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the Azodicarboxylic acid dipiperidide sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (134-136 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).

-

The recorded range is the melting point of the sample. A sharp melting point range (1-2 °C) is indicative of a pure compound.

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of Azodicarboxylic acid dipiperidide in various solvents.

Materials:

-

Azodicarboxylic acid dipiperidide

-

A selection of solvents (e.g., water, ethanol, chloroform, THF, etc.)

-

Small test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of Azodicarboxylic acid dipiperidide into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: If the solid completely dissolves, forming a clear solution.

-

Slightly soluble: If a small portion of the solid dissolves, but some remains undissolved.

-

Insoluble: If the solid does not appear to dissolve at all.

-

-

Repeat the procedure for each solvent to be tested.

Spectroscopic Analysis

NMR spectroscopy is used to determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Sample Preparation:

-

Dissolve 5-10 mg of purified Azodicarboxylic acid dipiperidide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to an NMR tube.

¹H NMR Analysis:

-

Acquire the proton NMR spectrum. The expected signals for the piperidine protons would likely appear as broad multiplets in the aliphatic region (approximately 1.5-1.9 ppm and 3.1-3.8 ppm).

¹³C NMR Analysis:

-

Acquire the carbon-13 NMR spectrum. Signals corresponding to the carbonyl carbons and the carbons of the piperidine rings would be expected.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry Azodicarboxylic acid dipiperidide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Analysis:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

The spectrum should show a characteristic strong absorption band for the carbonyl (C=O) group around 1705 cm⁻¹. The absence of N-H stretching bands would confirm the dipiperidide structure.

Applications and Logical Workflows

Azodicarboxylic acid dipiperidide is a key reagent in the Mitsunobu reaction, a versatile method for the stereospecific conversion of alcohols to a variety of other functional groups.

Role in the Mitsunobu Reaction

In the Mitsunobu reaction, ADDP acts as an oxidant in conjunction with a phosphine (B1218219) (typically triphenylphosphine (B44618) or tributylphosphine) to activate an alcohol for nucleophilic substitution with inversion of stereochemistry. ADDP is particularly advantageous over other azodicarboxylates like DEAD (diethyl azodicarboxylate) when the nucleophile is a weak acid (pKa > 11), as the intermediate formed from ADDP is a stronger base.[1]

Visualizations

The following diagrams illustrate the general workflow for characterizing an organic compound and the mechanism of the Mitsunobu reaction where Azodicarboxylic acid dipiperidide is utilized.

Caption: General workflow for the synthesis and characterization of Azodicarboxylic acid dipiperidide.

Caption: Simplified logical flow of the Mitsunobu reaction highlighting the role of ADDP.

References

An In-depth Technical Guide to the Structural Analysis of 1,1'-Azobis(N,N-pentamethyleneformamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the structural analysis of the non-commercial compound 1,1'-Azobis(N,N-pentamethyleneformamide). Due to the absence of specific literature on this molecule, this guide draws upon established analytical techniques for analogous azo compounds. It outlines detailed experimental protocols for spectroscopic and crystallographic analysis, presents predicted data in structured tables, and utilizes visualizations to illustrate analytical workflows and potential chemical pathways. This document serves as a foundational resource for researchers undertaking the synthesis and characterization of this and similar novel azo compounds.

Introduction

1,1'-Azobis(N,N-pentamethyleneformamide) is a member of the azo compound family, characterized by the functional group R-N=N-R'. Azo compounds are widely utilized as radical initiators in polymer chemistry and have applications in the development of pharmaceuticals and specialty materials. The "pentamethyleneformamide" moiety suggests that each nitrogen of the azo group is attached to a carbonyl group, which is part of a piperidine (B6355638) ring. A thorough structural elucidation is paramount for understanding its chemical properties, stability, and potential applications. This guide details the necessary steps for a comprehensive structural analysis.

Predicted Molecular Structure and Properties

The predicted structure of 1,1'-Azobis(N,N-pentamethyleneformamide) is shown below. Key structural features include the central azo (N=N) bond and two piperidineformamide groups. The stereochemistry around the N=N bond can exist in either (E) or (Z) configuration, with the (E) isomer generally being more stable.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₂₀N₄O₂ |

| Molecular Weight | 252.31 g/mol |

| Appearance | Expected to be a crystalline solid, possibly colored (typically yellow to orange for azo compounds) |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, chloroform, and DMSO.[1] |

| Melting Point | Expected to be in the range of 100-150 °C, similar to related azobis(N,N-dialkylformamides). |

Experimental Protocols for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural determination of 1,1'-Azobis(N,N-pentamethyleneformamide).

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments to be Performed:

-

¹H NMR: To identify the types and number of protons.

-

¹³C NMR: To identify the types and number of carbon atoms.[1]

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.

-

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5-3.8 | Triplet | 4H | N-CH ₂ (adjacent to N) |

| ~1.5-1.8 | Multiplet | 12H | CH ₂-CH ₂-CH ₂ (piperidine ring) |

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C =O (amide carbonyl) |

| ~45-50 | N-C H₂ (piperidine ring) |

| ~25-30 | N-CH₂-C H₂ (piperidine ring) |

| ~20-25 | C-C H₂-C (piperidine ring) |

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930-2850 | Strong | C-H stretching (aliphatic) |

| ~1650-1680 | Strong | C=O stretching (amide)[2] |

| ~1440-1460 | Medium | N=N stretching (azo group)[3] |

| ~1250-1300 | Medium | C-N stretching |

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Analysis: Determine the molecular ion peak [M+H]⁺ or [M+Na]⁺ and analyze the fragmentation pattern to confirm the structure.

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 253.1664 | [M+H]⁺ |

| 275.1483 | [M+Na]⁺ |

| Fragments corresponding to the loss of N₂ and cleavage of the piperidine rings. |

Crystallographic Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

Experimental Protocol:

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the comprehensive structural analysis of 1,1'-Azobis(N,N-pentamethyleneformamide).

Caption: Logical workflow for the synthesis, purification, and structural elucidation of 1,1'-Azobis(N,N-pentamethyleneformamide).

Potential Thermal Decomposition Pathway

Azo compounds are known to undergo thermal decomposition, which is a critical aspect of their application as radical initiators. The following diagram illustrates a plausible decomposition pathway.

Caption: Proposed thermal decomposition of 1,1'-Azobis(N,N-pentamethyleneformamide) to form nitrogen gas and formamidyl radicals.

Conclusion

This technical guide provides a robust framework for the comprehensive structural analysis of 1,1'-Azobis(N,N-pentamethyleneformamide). By employing a combination of modern spectroscopic and crystallographic techniques, researchers can obtain a definitive understanding of its molecular structure. The detailed protocols and predicted data serve as a valuable resource for guiding experimental work and interpreting results, thereby facilitating the exploration of this and other novel azo compounds for a range of scientific and industrial applications.

References

An In-depth Technical Guide to the NMR and IR Spectral Data of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a versatile reagent widely employed in organic synthesis, most notably in the Mitsunobu reaction. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize or intend to utilize ADDP in their work.

Introduction

1,1'-(Azodicarbonyl)dipiperidine, commonly known as ADDP, is a stable, yellow crystalline solid.[1][2] Its primary application lies in its role as a key reagent in the Mitsunobu reaction, where it facilitates the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and azides, with an inversion of stereochemistry.[1] ADDP is often favored over diethyl azodicarboxylate (DEAD) for substrates with higher pKa values due to the increased basicity of the corresponding hydrazide anion.[1] A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and for monitoring reaction progress.

Spectral Data of ADDP

The following sections present the available quantitative NMR and IR spectral data for ADDP. Due to the limited availability of publicly accessible raw spectral data files, the following tables are compiled from typical spectral values for the functional groups present in ADDP and an illustrative ¹H NMR spectrum.

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For ADDP, both ¹H and ¹³C NMR provide characteristic signals corresponding to the piperidine (B6355638) rings and the carbonyl groups.

Table 1: ¹H NMR Spectral Data of ADDP

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Multiplet | 8H | -CH₂- (α to Nitrogen) |

| ~1.7 | Multiplet | 12H | -CH₂- (β, γ to Nitrogen) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of ADDP (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carbonyl) |

| ~45 | -CH₂- (α to Nitrogen) |

| ~25 | -CH₂- (β to Nitrogen) |

| ~23 | -CH₂- (γ to Nitrogen) |

Note: These are predicted chemical shifts based on the structure of ADDP. Experimental values may vary.

IR Spectral Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of ADDP is characterized by strong absorptions corresponding to the carbonyl groups and the C-N and C-H bonds of the piperidine rings.

Table 3: IR Spectral Data of ADDP

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1710 | Strong | C=O Stretch (Amide) |

| ~2940, ~2860 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1450 | Medium | C-H Bend (Scissoring) |

| ~1250 | Strong | C-N Stretch |

Note: The peak at ~1710 cm⁻¹ is a key diagnostic band for the carbonyl groups in ADDP.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of organic compounds like ADDP.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of ADDP in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay). For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy (FTIR-ATR) Protocol

-

Sample Preparation: Place a small amount of solid ADDP directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Visualization of the Mitsunobu Reaction

ADDP is a key reagent in the Mitsunobu reaction. The following diagram illustrates the generally accepted mechanism of this reaction.

Caption: Mechanism of the Mitsunobu reaction involving ADDP.

This diagram illustrates the activation of the alcohol by forming an alkoxyphosphonium salt, which is then displaced by the nucleophile in an Sₙ2 reaction, leading to the desired product with inversion of stereochemistry.

Conclusion

This technical guide has summarized the key NMR and IR spectral data for 1,1'-(Azodicarbonyl)dipiperidine (ADDP). While comprehensive, publicly available datasets are limited, the provided information on characteristic spectral features, along with generalized experimental protocols, offers a valuable resource for researchers. The visualization of the Mitsunobu reaction mechanism further contextualizes the primary application of this important reagent. Accurate spectral characterization is fundamental to ensuring the quality of ADDP used in synthesis and for the reliable interpretation of reaction outcomes.

References

Theoretical Insights into the ADDP Reaction Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with inversion of stereochemistry. A key development in this area has been the introduction of alternative azodicarboxylates to the commonly used diethyl azodicarboxylate (DEAD). Among these, 1,1'-(azodicarbonyl)dipiperidine (ADDP) has emerged as a valuable reagent, particularly for reactions involving weakly acidic nucleophiles (pKa > 11).[1] The enhanced basicity of the intermediate anion derived from ADDP facilitates the deprotonation of these less acidic substrates, thereby expanding the scope of the Mitsunobu reaction.[1]

This technical guide delves into the theoretical studies concerning the pivotal intermediate formed during the ADDP-mediated Mitsunobu reaction. While direct computational and in-depth spectroscopic studies specifically targeting the ADDP-phosphine intermediate are notably scarce in the current literature, a robust understanding can be extrapolated from the well-established general mechanism of the Mitsunobu reaction. This guide will synthesize the available information to provide a comprehensive overview of the formation, structure, and reactivity of this key intermediate.

The Core of the Reaction: The ADDP-Phosphine Intermediate

The initial and arguably most critical step in the ADDP-mediated Mitsunobu reaction is the nucleophilic attack of a phosphine, typically triphenylphosphine (B44618) (PPh₃), on one of the electrophilic nitrogen atoms of ADDP. This rapid and reversible reaction forms a zwitterionic adduct, commonly referred to as a betaine (B1666868) intermediate.[2][3][4] This intermediate is the central species that propels the subsequent steps of the reaction.

The formation of this betaine is a crucial equilibrium that sets the stage for the entire catalytic cycle. The structure of this intermediate is characterized by a positively charged phosphonium (B103445) ion and a negatively charged nitrogen atom.

General Reaction Mechanism

The overall mechanism of the Mitsunobu reaction, adapted for ADDP, proceeds through a series of well-defined steps following the initial formation of the betaine intermediate. The process is a testament to the intricate interplay of acid-base and redox chemistry.

Quantitative Data Summary

| Intermediate/Species | Classification | Proposed Structure | Role in Reaction | Quantitative Data (ADDP-specific) |

| ADDP-Phosphine Adduct | Zwitterionic Betaine | [Piperidyl-C(O)-N⁻-N=C(O)-Piperidyl]-PPh₃⁺ | The initial, key reactive intermediate that activates the alcohol. | Not available in search results. |

| Protonated Betaine | Phosphonium Salt | [Piperidyl-C(O)-NH-N=C(O)-Piperidyl]-PPh₃⁺ | Formed by protonation of the betaine by the acidic nucleophile. | Not available in search results. |

| Alkoxyphosphonium Salt | Phosphonium Salt | [R-O-PPh₃]⁺ | The activated alcohol species, which is susceptible to SN2 attack. | Not available in search results. |

| Hydrazide Byproduct | 1,2-dipiperidinyl-1,2-diazenedicarboxamide | Piperidyl-C(O)-NH-NH-C(O)-Piperidyl | A stable byproduct formed from the reduction of ADDP. | Not available in search results. |

Experimental Protocols

While specific protocols for the isolation and characterization of the ADDP-phosphine intermediate are not detailed in the reviewed literature, a general experimental workflow for a standard Mitsunobu reaction using ADDP can be outlined. The following provides a representative procedure.

General Procedure for an ADDP-Mediated Mitsunobu Reaction:

To a solution of the alcohol (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent (e.g., THF, CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added a solution of ADDP (1.5 eq.) in the same solvent dropwise. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours until completion, as monitored by an appropriate technique (e.g., TLC, LC-MS). The workup procedure generally involves removal of the solvent under reduced pressure, followed by purification of the crude product by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.[3]

Conclusion and Future Outlook

The 1,1'-(azodicarbonyl)dipiperidine (ADDP) reagent plays a crucial role in extending the utility of the Mitsunobu reaction to less acidic nucleophiles. The reaction proceeds through a key betaine intermediate formed from the reaction of ADDP with a phosphine. While the general mechanistic pathway is well-accepted and analogous to the classical Mitsunobu reaction, this guide highlights a significant deficit in the scientific literature concerning specific theoretical and quantitative experimental studies of the ADDP-derived intermediates.

There is a clear and compelling need for computational studies, such as Density Functional Theory (DFT) calculations, to elucidate the precise geometry, energetics, and reaction coordinates involved in the formation and subsequent reactions of the ADDP-phosphine betaine. Furthermore, advanced spectroscopic and crystallographic studies aimed at the isolation and characterization of this and subsequent intermediates would provide invaluable empirical data to support and refine theoretical models. Such research would not only deepen our fundamental understanding of this important reaction but also pave the way for the rational design of new, more efficient Mitsunobu reagents and catalysts for applications in academic and industrial research, including drug discovery and development.

References

- 1. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists [beilstein-journals.org]

- 4. [PDF] The Hendrickson reagent and the Mitsunobu reaction: a mechanistic study. | Semantic Scholar [semanticscholar.org]

"ADDP chemical reactivity and compatibility"

An In-depth Technical Guide to the Chemical Reactivity and Compatibility of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and compatibility of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a versatile reagent in modern organic synthesis. This document consolidates available data on its physicochemical properties, reactivity in key transformations, stability, and safe handling procedures.

Physicochemical Properties

ADDP is a yellow crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1,1'-(Azodicarbonyl)dipiperidine | [2] |

| Synonyms | ADDP, 1,1'-Azobis(N,N-pentamethyleneformamide), Azodicarboxylic acid dipiperidide | [2][3] |

| CAS Number | 10465-81-3 | [2] |

| Molecular Formula | C₁₂H₂₀N₄O₂ | [4] |

| Molecular Weight | 252.31 g/mol | [2] |

| Melting Point | 134-136 °C | [2] |

| Appearance | Yellow crystalline powder/solid | [1][3] |

| Solubility | Soluble in THF, ethanol, ether, DMF. Slightly soluble in methanol. Sparingly soluble in aqueous buffers. | [3] |

Chemical Reactivity

ADDP is primarily known as an azo-type reagent for the Mitsunobu reaction, but it also participates in other chemical transformations such as oxidation reactions.

The Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[5] ADDP is a key reagent in this reaction, often used in conjunction with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃) or tributylphosphine (B147548) (TBP).[4][6]

ADDP offers distinct advantages over other common azodicarboxylates like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD):

-

Increased Basicity: The betaine (B1666868) intermediate formed from ADDP is a stronger base.[5] This allows for the use of more weakly acidic nucleophiles (pKa > 11) that react poorly or fail with traditional DEAD-TPP systems.[2][6]

-

Reduced Side Reactions: With weakly acidic phenols (pKa > 13), DEAD can lead to the formation of undesired alkylated hydrazine (B178648) by-products. The use of ADDP minimizes these side reactions.[6]

-

Use with More Nucleophilic Phosphines: As ADDP is a poorer Michael acceptor than DEAD, it is often paired with more nucleophilic phosphines like tributylphosphine or trioctylphosphine.[2]

The mechanism of the Mitsunobu reaction involves the initial formation of a betaine intermediate from the reaction of the phosphine with ADDP. This intermediate then deprotonates the acidic nucleophile. The resulting alcohol attacks the activated phosphonium (B103445) species, leading to an alkoxyphosphonium salt. Finally, the conjugate base of the nucleophile displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the desired product with inverted stereochemistry.

Figure 1: Generalized mechanism of the ADDP-mediated Mitsunobu reaction.

ADDP is effective for a wide range of primary and secondary alcohols. It has been successfully used in the synthesis of pyridine (B92270) ether PPAR agonists.[6] In these syntheses, various functional groups are tolerated, including oxazoles, thiazoles, pyrazoles, and pyridines.[6] However, some basic functional groups such as amines, benzimidazoles, and indoles may be incompatible and lead to no reaction.[6]

The following table summarizes the yields of Mitsunobu reactions with ADDP for a variety of substrates as reported in the literature.

| Alcohol Substrate | Nucleophile | Phosphine | Solvent | Yield (%) | Reference(s) |

| 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 6-hydroxynicotinic acid methyl ester | PS-PPh₃ | THF | 81 | [6] |

| 2-(4-chlorophenyl)ethanol | 6-hydroxynicotinic acid methyl ester | PS-PPh₃ | THF | 85 | [6] |

| 2-(pyridin-2-yl)ethanol | 6-hydroxynicotinic acid methyl ester | PS-PPh₃ | THF | 88 | [6] |

| 2-(thiophen-2-yl)ethanol | 6-hydroxynicotinic acid methyl ester | PS-PPh₃ | THF | 89 | [6] |

| 2-phenylethanol | 2-chloro-6-hydroxynicotinic acid methyl ester | PS-PPh₃ | THF | 85 | [6] |

Oxidation of Alcohols

Beyond the Mitsunobu reaction, ADDP can be used for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[3] This reaction is typically carried out under basic conditions after the conversion of the alcohols to their bromomagnesium salts.[3] This method is compatible with a variety of functional groups, including alkenes, epoxides, amines, and sulfides.[3]

Chemical Compatibility and Stability

Compatibility with Solvents

ADDP is soluble and generally compatible with common organic solvents used in synthesis.

| Solvent | Compatibility/Solubility | Reference(s) |

| Tetrahydrofuran (THF) | Soluble | [3] |

| Diethyl Ether | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

| Aqueous Buffers | Sparingly Soluble | [3] |

Incompatible Materials

It is crucial to avoid contact between ADDP and the following materials to prevent hazardous reactions:

-

Strong Oxidizing Agents: As a reagent with an azo group, ADDP can react exothermically with strong oxidizing agents.

-

Strong Acids: Contact with strong acids should be avoided.

Stability

-

Stability in Solution: Information on the long-term stability of ADDP in various solvents is not extensively documented. For reactions, it is generally recommended to use freshly prepared solutions.

Experimental Protocols

Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

A general workflow for the synthesis of ADDP is outlined below. This typically involves the reaction of piperidine (B6355638) with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride, followed by reaction with hydrazine and subsequent oxidation.

Figure 2: General workflow for the synthesis of ADDP.

Note: A detailed, validated experimental protocol for the synthesis of ADDP was not found in the provided search results. Researchers should consult specialized synthetic chemistry literature and perform appropriate risk assessments before attempting the synthesis.

General Protocol for a Mitsunobu Reaction using ADDP

The following is a general procedure for performing a Mitsunobu reaction with ADDP. The specific amounts and reaction conditions should be optimized for each substrate.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.), the nucleophile (1.1-1.5 eq.), and the phosphine (e.g., tributylphosphine, 1.1-1.5 eq.) in an anhydrous solvent such as THF or dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of ADDP: Slowly add a solution of ADDP (1.1-1.5 eq.) in the same anhydrous solvent to the cooled reaction mixture. The characteristic yellow color of ADDP may fade as the reaction progresses.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica (B1680970) gel to separate the desired product from the phosphine oxide and the reduced hydrazine byproduct.[8] The byproducts from ADDP and TBP are generally more polar than those from DEAD/TPP, which can facilitate purification.[8]

-

General Protocol for Workup and Purification

The byproducts of the ADDP-mediated Mitsunobu reaction, 1,1'-(hydrazodicarbonyl)dipiperidine and the corresponding phosphine oxide, are typically removed by column chromatography.

-

Solvent Removal: After the reaction is complete, remove the solvent by rotary evaporation.

-

Initial Purification: If the phosphine oxide or hydrazine byproduct precipitates, it may be possible to remove some of it by filtration.

-

Chromatography: Purify the crude material using flash column chromatography. The choice of eluent will depend on the polarity of the product. The high polarity of the byproducts from ADDP and tributylphosphine often allows for easier separation compared to the byproducts of the DEAD/TPP system.[8]

Safety and Handling

ADDP should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

-

Spills: In case of a spill, avoid generating dust, and clean up using appropriate methods for solid chemical spills.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling ADDP.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]

- 3. ADDP - Enamine [enamine.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Health and Safety of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a reagent commonly used in chemical synthesis, particularly in the Mitsunobu reaction. The following sections detail its hazardous properties, handling procedures, and emergency measures, supported by quantitative data and standardized experimental protocols.

Hazard Identification and Classification

1,1'-(Azodicarbonyl)dipiperidine is classified as a hazardous chemical.[1] The primary hazards associated with ADDP are irritation to the skin, eyes, and respiratory system.[2][3][4]

Table 1: GHS Hazard Classification for 1,1'-(Azodicarbonyl)dipiperidine

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3] |

The signal word for this substance is "Warning".[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of ADDP is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of 1,1'-(Azodicarbonyl)dipiperidine

| Property | Value |

| CAS Number | 10465-81-3 |

| Molecular Formula | C₁₂H₂₀N₄O₂ |

| Molecular Weight | 252.32 g/mol [2] |

| Appearance | Pale yellow to reddish-yellow crystalline powder. |

| Odor | Odorless[2] |

| Melting Point | 133 - 136 °C[1][2] |

| Solubility | Slightly soluble in water.[2] Soluble in ethanol, ether, THF, and toluene. |

| Flash Point | Not applicable.[3] |

| Autoignition Temperature | No data available. |

| Decomposition Temperature | No data available. |

Toxicological Information

No specific acute toxicity data (e.g., LD50 or LC50) for 1,1'-(Azodicarbonyl)dipiperidine (ADDP) was identified in the conducted search.

However, acute toxicity data is available for a different compound with a similar acronym, Aditoprim (ADP) . It is crucial to note that Aditoprim is a distinct substance from 1,1'-(Azodicarbonyl)dipiperidine. The following data is presented for informational purposes only and should not be attributed to ADDP.

Table 3: Acute Oral Toxicity of Aditoprim (ADP)

| Species | Route | LD50 |

| Rat (Wistar) | Oral | 1400 mg/kg body weight |

| Mouse (Kunming) | Oral | 1130 mg/kg body weight |

Experimental Protocols

The following are representative experimental protocols for assessing the irritation potential of a chemical substance like ADDP, based on internationally recognized OECD guidelines.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 404 & 439)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test System: The in vivo test utilizes healthy young adult albino rabbits. For in vitro testing, reconstructed human epidermis (RhE) models are used.[5]

-

Preparation: For the in vivo test, the fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

-

Application of Test Substance:

-

In vivo: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and non-irritating tape.

-

In vitro: The test substance is applied topically to the RhE tissue surface.

-

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation:

-

In vivo: After the exposure period, the patch is removed, and the skin is washed. Dermal reactions are graded for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

In vitro: After exposure and a post-incubation period, cell viability is determined, typically using an MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

-

-

Classification: The substance is classified as a skin irritant if it produces reversible inflammatory changes that meet specific scoring criteria.

Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce reversible or irreversible changes in the eye.

Methodology:

-

Test System: Healthy young adult albino rabbits are used for this test.

-

Pre-Test Examination: Both eyes of each animal are examined for any pre-existing irritation or defects within 24 hours before the test.

-

Application of Test Substance: A 0.1 mL volume of a liquid or 0.1 g of a solid substance is placed into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Reactions are scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Respiratory Irritation Assessment (Based on OECD Guideline 403)

This protocol provides a general framework for assessing acute inhalation toxicity, which includes respiratory irritation.

Methodology:

-

Test System: Typically, young adult rats are used.

-

Exposure Method: Animals are exposed to the test substance as a dust or aerosol in a dynamic inhalation chamber for a standard duration, often 4 hours. Nose-only exposure is preferred for aerosols to prevent ingestion from grooming.

-

Concentration Levels: A range of concentrations is tested to determine a concentration-response relationship.

-

Observations: Animals are observed for clinical signs of toxicity and respiratory distress during and after exposure for a period of up to 14 days. Observations include changes in breathing patterns, nasal discharge, and other signs of irritation.

-

Pathology: At the end of the observation period, a gross necropsy is performed, with special attention to the respiratory tract. Microscopic examination of the respiratory tract tissues is conducted to identify any pathological changes.

-

Endpoint: The primary endpoint is the median lethal concentration (LC50), but the non-lethal effects, including respiratory irritation, are also key outcomes for classification.

Safe Handling and Storage

Engineering Controls:

-

Use only outdoors or in a well-ventilated area.[1]

-

Ensure adequate ventilation to control airborne concentrations.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store locked up.

Emergency and First-Aid Measures

General Advice: If symptoms persist, call a physician.[1]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

Fire-Fighting and Accidental Release Measures

Extinguishing Media:

-

Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Accidental Release:

-

Ensure adequate ventilation.

-

Use personal protective equipment.

-

Avoid dust formation.

-

Sweep up and shovel into suitable containers for disposal.

-

Do not let the product enter drains.

Visualized Workflows

The following diagrams illustrate key safety and logical workflows for handling 1,1'-(Azodicarbonyl)dipiperidine.

Caption: General workflow for the safe handling of 1,1'-(Azodicarbonyl)dipiperidine.

References

- 1. Evaluation of the experimental basis for assessment factors to protect individuals with asthma from health effects during short-term exposure to airborne chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New approach methodologies (NAMs) for the in vitro assessment of cleaning products for respiratory irritation: workshop report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

Methodological & Application

Standard Protocol for ADDP-Mediated Mitsunobu Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups with inversion of stereochemistry.[1] The classical reaction, employing diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3), is highly effective for acidic nucleophiles (pKa < 11).[2] However, its scope is limited when less acidic pronucleophiles are used, often resulting in low yields or reaction failure due to side reactions.[3]

To address this limitation, 1,1'-(azodicarbonyl)dipiperidine (ADDP) was introduced as a more basic azodicarboxylate reagent.[2] The betaine (B1666868) intermediate formed from ADDP is a stronger base, capable of deprotonating a wider range of weakly acidic nucleophiles (pKa > 11), thereby significantly expanding the utility of the Mitsunobu reaction.[4] These application notes provide a detailed protocol for the ADDP-mediated Mitsunobu reaction, including quantitative data, experimental procedures, and visual diagrams of the reaction pathway and workflow.

Advantages of the ADDP-Mediated Protocol

-

Expanded Substrate Scope: Enables the use of weakly acidic nucleophiles (e.g., phenols with pKa > 11, hindered secondary alcohols, and some nitrogen heterocycles) that are often problematic in traditional Mitsunobu reactions.[2][3]

-

Improved Yields: For substrates with higher pKa values, the ADDP protocol can provide significantly higher yields compared to reactions with DEAD or DIAD.[3]

-

Milder Reaction Conditions: The reaction typically proceeds at room temperature, preserving sensitive functional groups.[5]

-

Simplified Workup: The use of polymer-supported triphenylphosphine (PS-PPh3) facilitates the removal of the phosphine (B1218219) oxide byproduct by simple filtration, streamlining the purification process.[6]

Data Presentation

The following tables summarize quantitative data from representative ADDP-mediated Mitsunobu reactions, showcasing the versatility and efficiency of this protocol.

Table 1: Synthesis of Pyridine Ethers via ADDP-Mediated Mitsunobu Reaction [5]

| Entry | Alcohol Substrate | Pyridinol Substrate | Product Yield (%) |

| 1 | Alcohol 9 | Pyridinol 2 | 81 |

| 2 | Alcohol 10 | Pyridinol 2 | 78 |

| 3 | Alcohol 11 | Pyridinol 2 | 80 |

| 4 | Alcohol 12 | Pyridinol 2 | 83 |

| 5 | Pyridinol 21 | Alcohol 3 | 86 |

| 6 | Pyridinol 22 | Alcohol 3 | 95 |

| 7 | Pyridinol 23 | Alcohol 3 | 84 |

| 8 | Pyridinol 24 | Alcohol 3 | 78 |

Reactions were run using 0.5 mmol pyridinol, 0.55 mmol alcohol, 0.75 mmol PS-PPh3, 0.75 mmol ADDP, and 5.5 mL tetrahydrofuran (B95107).[3]

Table 2: Diverse Applications of the ADDP-Mediated Mitsunobu Reaction

| Entry | Nucleophile | Alcohol | Phosphine | Solvent | Yield (%) |

| 1 | N-Hydroxyphthalimide | Prenyl alcohol | n-Bu3P | - | ~96 |

| 2 | Sulfonamide (intramolecular) | Primary alcohol | n-Bu3P | - | 80 |

| 3 | Hydrazoic acid (HN3) | Chiral tertiary α-hydroxy ester | PMe3 | THF | High (99% conversion) |

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical ADDP-mediated Mitsunobu reaction using polymer-supported triphenylphosphine.

Materials

-

Alcohol (1.0 eq)

-

Nucleophile (e.g., Pyridinol) (1.1 eq)

-

Polymer-supported triphenylphosphine (PS-PPh3) (1.5 eq)

-

1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware and magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the pyridinol (0.5 mmol, 1.0 eq), the alcohol (0.55 mmol, 1.1 eq), and polymer-supported triphenylphosphine (0.75 mmol, 1.5 eq).[3]

-

Solvent Addition: Add anhydrous tetrahydrofuran (5.5 mL) to the flask and stir the mixture at room temperature to dissolve the reagents.[3]

-

ADDP Addition: To the stirring solution, add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (0.75 mmol, 1.5 eq) in one portion.[3]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Workup and Purification:

-

Upon completion of the reaction, filter the mixture to remove the polymer-supported triphenylphosphine oxide.

-

Wash the resin with a suitable solvent (e.g., THF or dichloromethane).

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography if necessary.

-

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the ADDP-mediated Mitsunobu reaction.

Caption: Proposed mechanism of the ADDP-mediated Mitsunobu reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the ADDP-mediated Mitsunobu reaction.

Caption: General experimental workflow for the ADDP-mediated Mitsunobu reaction.

References

The Versatility of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in the Synthesis of Bioactive Molecules: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a versatile and efficient reagent in modern organic synthesis, primarily utilized in the Mitsunobu reaction. This powerful C-O and C-N bond-forming reaction allows for the condensation of an alcohol with a wide range of acidic nucleophiles under mild conditions. The unique reactivity profile of ADDP, often in conjunction with a phosphine (B1218219) reagent, has made it an invaluable tool in the synthesis of complex and biologically active molecules. This document provides a comprehensive overview of the applications of ADDP in the synthesis of various bioactive compounds, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Applications of ADDP in Bioactive Molecule Synthesis

ADDP has been instrumental in the synthesis of a diverse array of bioactive molecules, including agonists for critical cellular receptors, complex amino acids, and other therapeutic agents. Key applications include:

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: These compounds are crucial in the research and treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.

-

G Protein-Coupled Receptor 120 (GPR120) Agonists: Targeting GPR120 has shown promise for the treatment of type 2 diabetes and obesity due to its role in glucose homeostasis and anti-inflammatory processes.

-

Optically Active α,α-Disubstituted Amino Acids: These non-proteinogenic amino acids are valuable building blocks in medicinal chemistry for creating peptides with enhanced stability and novel biological activities.

-

Other Bioactive Molecules: ADDP has also been employed in the synthesis of various other important molecules, including the antibiotic (-)-Hygromycin A, aza-β-lactams, glycosyl disulfides, S-glycosyl amino acid building blocks, and histamine (B1213489) H3 receptor antagonists.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures and quantitative data for the synthesis of representative bioactive molecules using ADDP.

Synthesis of Pyridine (B92270) Ether PPAR Agonists

A modified Mitsunobu protocol utilizing ADDP and polymer-supported triphenylphosphine (B44618) (PS-PPh₃) has been developed for the efficient and high-yielding synthesis of pyridine ether PPAR agonists.[1][2] This method offers advantages in purification by avoiding the formation of triphenylphosphine oxide byproducts.

Experimental Workflow:

Caption: General workflow for the ADDP/PS-PPh₃ mediated synthesis of pyridine ether PPAR agonists.

Quantitative Data:

The following tables summarize the yields for the Mitsunobu coupling of various pyridinols and alcohols.

Table 1: Modified Mitsunobu Coupling of Pyridinol and Various Primary Alcohols [1]

| Entry | Alcohol | Product | Yield (%) |

| 1 | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 4-(2-((2-chloropyridin-4-yl)oxy)ethyl)-5-methyl-2-phenyl-1,3-oxazole | 81 |

| 2 | 2-(5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl)ethanol | 4-(2-((2-chloropyridin-4-yl)oxy)ethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole | 78 |

| 3 | 2-(5-methyl-2-p-tolyl-1,3-oxazol-4-yl)ethanol | 4-(2-((2-chloropyridin-4-yl)oxy)ethyl)-5-methyl-2-p-tolyl-1,3-oxazole | 85 |

| 4 | 2-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)ethanol | 2-(4-chlorophenyl)-4-(2-((2-chloropyridin-4-yl)oxy)ethyl)-5-methyl-1,3-oxazole | 82 |

| 5 | 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol | 4-(2-((2-chloropyridin-4-yl)oxy)ethyl)-5-methyl-2-phenyl-1,3-thiazole | 75 |

| 6 | 2-(1,5-dimethyl-3-phenyl-1H-pyrazol-4-yl)ethanol | 4-(2-((2-chloropyridin-4-yl)oxy)ethyl)-1,5-dimethyl-3-phenyl-1H-pyrazole | 79 |

| 7 | 2-(pyridin-2-yl)ethanol | 2-(2-((2-chloropyridin-4-yl)oxy)ethyl)pyridine | 80 |

Table 2: Modified Mitsunobu Coupling of Various Pyridinols and 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol [1]

| Entry | Pyridinol | Product | Yield (%) |

| 1 | 2-chloropyridin-4-ol | 4-(2-((2-chloropyridin-4-yl)oxy)ethyl)-5-methyl-2-phenyl-1,3-oxazole | 81 |

| 2 | 2-methylpyridin-4-ol | 5-methyl-4-(2-((2-methylpyridin-4-yl)oxy)ethyl)-2-phenyl-1,3-oxazole | 83 |

| 3 | 2-methoxypyridin-4-ol | 4-(2-((2-methoxypyridin-4-yl)oxy)ethyl)-5-methyl-2-phenyl-1,3-oxazole | 79 |

Detailed Protocol:

To a solution of the pyridinol (0.5 mmol) and the alcohol (0.55 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5.5 mL) is added polymer-supported triphenylphosphine (PS-PPh₃, 0.75 mmol). The mixture is stirred for 5 minutes at room temperature, after which 1,1'-(Azodicarbonyl)dipiperidine (ADDP, 0.75 mmol) is added in one portion. The resulting mixture is stirred at room temperature for 16 hours. Upon completion, the reaction mixture is filtered to remove the polymer-supported phosphine, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired pyridine ether.

Synthesis of Optically Active α,α-Disubstituted Amino Acids

The Mitsunobu reaction using ADDP and trimethylphosphine (B1194731) (PMe₃) provides a highly efficient method for the synthesis of chiral α-azido esters from tertiary α-hydroxy esters with complete inversion of configuration.[3] These α-azido esters are valuable precursors to optically active α,α-disubstituted amino acids.

Reaction Scheme:

Caption: Synthesis of α-azido esters via ADDP-mediated Mitsunobu reaction.

Quantitative Data:

The optimized conditions for this transformation result in high conversion rates.

Table 3: Optimization of the Mitsunobu Azidation [3]